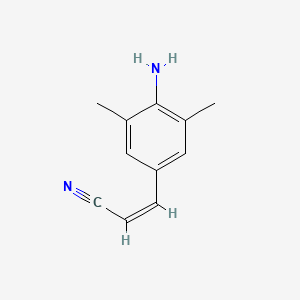

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

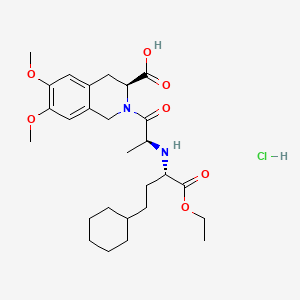

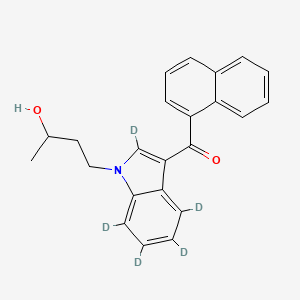

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione is a potent irreversible aromatase inhibitor that inhibits estrogen biosynthesis by permanently binding and inactivating aromatase in adipose and peripheral tissue . It is used to control estrogen synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C20H26O3 . Its average mass is 314.419 Da and its monoisotopic mass is 314.188202 Da .Scientific Research Applications

Urinary Metabolism and Detection in Doping Control : The compound, as an aromatase inhibitor, is mainly excreted unchanged and as its 17β-hydroxy analogue. It is identified using GC/MS and GC/tandem MS in doping control, highlighting its relevance in sports medicine and anti-doping efforts (Parr et al., 2009).

Steroid Oxidation by Microorganisms : Microbial oxidation processes involving this compound have been studied, providing insights into biochemical transformations and potential biotechnological applications (Tsong et al., 1964).

Metabolic Study in Horses : Investigating its metabolism in horses, particularly in the context of doping in equine sports, is crucial. This research helps in identifying metabolites for controlling substance abuse in horse racing (Kwok et al., 2015).

Chemical Synthesis and Modifications : Studies focus on the chemical synthesis and modifications of the compound, which are vital for creating derivatives for pharmaceutical applications (Hossain et al., 1976).

Electrophilic Fluorination : Research on the electrophilic fluorination of steroidal α,β-unsaturated ketones, including this compound, provides insights into advanced organic synthesis techniques (Barton et al., 1982).

Biotransformation of Steroids : Understanding the biotransformation processes of steroids, including 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione, in microorganisms is crucial for large-scale production of key intermediates for hormone synthesis (Prakash & Bajaj, 2017).

Enzyme-Activated Inhibitors of Aromatase : The compound's derivatives are studied for their potential as enzyme-activated irreversible inhibitors of aromatase, relevant in cancer research and hormone-related therapies (Ebrahimian et al., 1993).

Mechanism of Action

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione works by inhibiting estrogen biosynthesis. It achieves this by permanently binding and inactivating aromatase in adipose and peripheral tissue . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, so its inhibition effectively controls estrogen synthesis.

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSDZVEXCMDRX-DAELLWKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=C(C4=CC(=O)C=C[C@]34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857727 |

Source

|

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152764-26-6 |

Source

|

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)